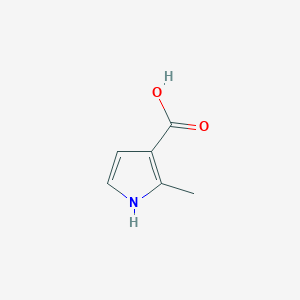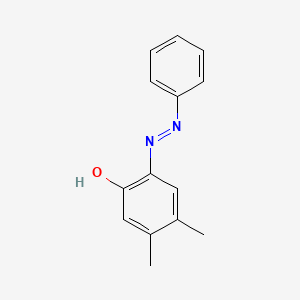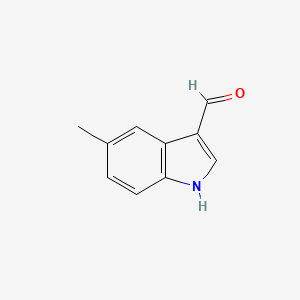
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine, also known as DIPA, is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of isoindole and has a p-chlorobenzyl group attached to its nitrogen atom. DIPA has recently been used as a substrate for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, DIPA has been used in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Crystal Structure and Vibrational Analysis
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine derivatives have been studied for their crystal structure and conformation. The structural properties, including hydrogen bonding interactions and vibrational analysis, contribute to their potential biological functions. For example, a study on the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione highlights the compound's V-shaped structure and hydrogen bonding, which are crucial in biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Molecular Structure Elucidation
Understanding the molecular structures of such compounds is vital for their application in scientific research. For instance, the molecular structures of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate and its derivatives were determined using X-ray crystallography and NMR spectroscopy (Sakhautdinov et al., 2013).
Synthesis of Derivatives
The synthesis of various derivatives of this compound is a key area of research. These synthetic processes help in the development of novel compounds with potential biological activities. For example, the efficient synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from 2-(1h-pyrrol-1-yl)phenylamines demonstrates the potential for creating new compounds (Potikha & Kovtunenko, 2009).
Optoelectronic Applications
Some derivatives of this compound show promise in optoelectronic applications. For instance, the synthesis and application of fluorescent organic light emitting diodes (OLEDs) based on certain derivatives demonstrate their utility in advanced technological applications (Jayabharathi, Anudeebhana, Thanikachalam, & Sivaraj, 2020).
Biomedical Research
In biomedical research, these compounds are evaluated for their potential therapeutic applications. Studies on their genotoxicity and anticonvulsant activities, for example, assess their suitability as candidate drugs for various diseases (dos Santos et al., 2011).
properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUKIEXSNWTCRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)





![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)

